molecular formula C27H25N5O3S B14974185 N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

カタログ番号: B14974185
分子量: 499.6 g/mol
InChIキー: KCFSZNMWGCCGKL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a fused triazoloquinazoline core. This structure integrates a 1,2,4-triazole ring fused with a quinazolinone scaffold, substituted at the 4-position with a phenethyl group and at the 1-position with a thioacetamide moiety linked to a 4-methoxybenzyl group. The compound’s synthesis likely involves cyclocondensation of thiosemicarbazide intermediates with sodium ethoxide, as described for analogous triazoloquinazoline derivatives . Key characterization techniques include IR spectroscopy (confirming C=O, C=S, and NH stretches), ¹H/¹³C NMR (resolving methoxybenzyl and phenethyl substituents), and mass spectrometry for molecular weight validation .

特性

分子式

C27H25N5O3S

分子量

499.6 g/mol

IUPAC名

N-[(4-methoxyphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H25N5O3S/c1-35-21-13-11-20(12-14-21)17-28-24(33)18-36-27-30-29-26-31(16-15-19-7-3-2-4-8-19)25(34)22-9-5-6-10-23(22)32(26)27/h2-14H,15-18H2,1H3,(H,28,33)

InChIキー

KCFSZNMWGCCGKL-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the selection of raw materials, reaction efficiency, and waste management.

化学反応の分析

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

科学的研究の応用

Chemistry

In chemistry, N-[(4-methoxyphenyl)methyl]-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazoloquinazoline derivatives.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor for more complex molecules.

作用機序

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide are compared below with related triazoloquinazoline derivatives and other heterocyclic analogs.

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Notes
Target Compound 4-Phenethyl, N-(4-methoxybenzyl)thioacetamide ~525.6 (calculated) Not reported Hypothesized CNS activity (triazole analogs)
Methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)butanoate (Compound 8) Methyl ester, L-valine-derived side chain ~447.5 94–95 Not tested
Ethyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)butanoate (Compound 8h) Ethyl ester, DL-valine-derived side chain ~461.5 98–99 Not tested
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one 4-Chlorophenyl, imidazoquinazoline core ~331.8 Not reported Potential bioactivity via thioamide tautomer
Alprazolam (1-Methyl-6-phenyl-8-chloro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) Benzodiazepine-triazole hybrid ~308.8 228–229 CNS activity (sedative, anxiolytic)

Key Observations :

Structural Variations: The target compound distinguishes itself with a phenethyl group at the 4-position and a thioacetamide-linked 4-methoxybenzyl substituent. Alprazolam, though structurally distinct (benzodiazepine core), shares the [1,2,4]triazolo[4,3-a] motif, highlighting the pharmacological significance of fused triazole systems in CNS targeting .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for triazoloquinazoline derivatives, where cyclization of thiosemicarbazides with sodium ethoxide generates the fused triazole ring . In contrast, alprazolam requires benzodiazepine ring formation followed by triazole annulation .

This contrasts with Compound 8h, where an ethyl ester increases polarity and reduces logP . Melting points for analogs (94–99°C) suggest moderate crystallinity, whereas the target compound’s properties remain uncharacterized.

Biological Activity: While direct data for the target compound are absent, triazoloquinazoline derivatives are often screened for antimicrobial or CNS activity due to structural similarities to alprazolam .

生物活性

N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticonvulsant and anticancer activities as revealed in recent studies.

Chemical Structure

The compound features a triazole and quinazoline moiety, which are known for their diverse biological activities. The presence of a methoxybenzyl group and a thioacetamide linkage contributes to its unique pharmacological profile.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds related to the triazole and quinazoline frameworks. For instance, derivatives containing the triazole nucleus have shown significant anticonvulsant effects in various animal models:

  • Mechanism : Compounds with similar structures have been found to interact with voltage-gated sodium channels (VGSCs) and GABA_A receptors, suggesting that they may modulate neurotransmission involved in seizure activity .
  • Efficacy : In a study evaluating compounds with similar scaffolds, some exhibited effective anticonvulsant activity at doses as low as 30 mg/kg in maximal electroshock (MES) tests . The protective index (PI) values indicated a favorable therapeutic window.

Anticancer Activity

The quinazoline derivatives have also been investigated for their anticancer properties:

  • Targeting Mechanisms : The compound's structure suggests potential inhibition of key kinases involved in cancer progression. Specifically, polo-like kinase 1 (Plk1), a target for various anticancer therapies, has been associated with similar compounds .
  • In Vitro Studies : In vitro tests demonstrated that certain derivatives displayed moderate inhibitory effects on cell proliferation across various cancer cell lines. For example, phenyl-substituted quinazolines showed low micromolar potency in growth inhibition assays .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds:

Compound StructureBiological ActivityObservations
Triazole derivativesAnticonvulsantEffective in MES and PTZ models at 30 mg/kg
Quinazoline derivativesAnticancerModerate growth inhibition in cell lines

The modifications on the substituents significantly influence the potency and selectivity of these compounds towards their biological targets.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Triazole Derivatives : A study reported that specific triazole-containing compounds showed comparable efficacy to established anticonvulsants like phenytoin and carbamazepine .
  • Quinazoline-Based Compounds : Another investigation revealed that certain quinazoline derivatives inhibited cancer cell growth significantly more than their non-substituted counterparts, emphasizing the role of substituents in enhancing activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。